Suprastat belongs to a class of compounds known as hydroxamate-based inhibitors. These compounds are characterized by their ability to chelate zinc ions in the active site of histone deacetylases, thereby blocking their enzymatic activity. The classification of Suprastat falls under small molecule inhibitors used in therapeutic contexts, particularly in cancer treatment and other diseases where dysregulation of gene expression plays a pivotal role .
The synthesis of Suprastat involves several key steps that can be categorized into the formation of its core structure and the introduction of functional groups.
Suprastat's molecular structure features a hydroxamate moiety that is essential for its interaction with the zinc ion in histone deacetylases. The compound's chemical formula is not explicitly provided in the sources but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
The precise three-dimensional conformation can be elucidated using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into how the compound interacts at the molecular level with its target enzyme .
Suprastat can undergo several types of chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions applied, including temperature, solvent choice, and catalyst presence .
Suprastat functions primarily as an inhibitor of histone deacetylase 6. The mechanism involves:
The effectiveness of Suprastat can be quantified using IC50 values in biochemical assays that measure its inhibitory potency against specific HDAC isoforms .
Comprehensive analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity post-synthesis .
Suprastat has significant scientific applications primarily in:
Suprastat was engineered using advanced in silico techniques to achieve unprecedented HDAC6 isoform selectivity. The design strategically exploited structural differences in HDAC6's catalytic tunnel, particularly targeting a unique hydrophobic pocket adjacent to the zinc-binding site. X-ray crystallography revealed that Suprastat's capping group forms critical hydrogen bonds with residues D460, N530, and S531 – interactions absent in other HDAC isoforms due to divergent amino acid sequences and conformational flexibility [1] [3] [8].
The aminomethyl and hydroxyl groups in Suprastat's capping moiety were optimized through iterative computational design cycles to establish water-mediated hydrogen bond networks with HDAC6's catalytic domain. Molecular modeling demonstrated that these interactions position the hydroxamate group for optimal bidentate chelation with the catalytic zinc ion while allowing the linker region to maintain ideal hydrophobic contacts along the 14 Å channel [1] [5] [8]. Homology modeling against Class I HDACs (HDAC1, 2, 3, 8) confirmed steric incompatibility due to narrower tunnel diameters and the absence of key hydrogen bonding partners, explaining the observed selectivity profile [5] [8].
Table 1: Key Hydrogen Bond Interactions in Suprastat-HDAC6 Complex
Suprastat Group | HDAC6 Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Aminomethyl | D460 | Direct H-bond | 2.85 |
Hydroxyl | N530 | Water-mediated | 3.12 |
Hydroxyl | S531 | Direct H-bond | 2.78 |
Hydroxamate | H573 | Zinc coordination | 2.10 |
Molecular dynamics (MD) simulations spanning >200 ns provided critical insights into Suprastat's binding mechanism and residence time within the HDAC6 catalytic domain. Simulations revealed that Suprastat induces a semi-open conformation of the L1 loop (residues 500-533), enhancing pocket complementarity through adaptive conformational changes not observed in Class I HDACs [1] [4] [8]. The water-mediated hydrogen bond between Suprastat's hydroxyl group and N530 demonstrated remarkable stability, persisting for >98% of the simulation time and functioning as a dynamic tether during loop mobility events [4] [9].
Comparative MD simulations with HDAC8 revealed significant differences in solvent accessibility and loop flexibility. HDAC6 exhibited enhanced pocket plasticity with root mean square fluctuation (RMSF) values 40% greater than HDAC8 in the L1 loop region, accommodating Suprastat's bulky capping group. The simulations further identified a conserved water molecule bridging interactions between Suprastat and HDAC6's catalytic histidine (H573), which remained stably positioned (<1.2 Å displacement) throughout the simulation trajectory – a feature absent in other isoforms due to subtle differences in electrostatic potential [1] [4] [9].
Free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method yielded a binding energy of -42.3 ± 3.1 kcal/mol for the Suprastat-HDAC6 complex, substantially stronger than values calculated for HDAC8 (-28.7 ± 2.8 kcal/mol). This energy difference primarily originated from favorable electrostatic contributions and reduced conformational strain energy during binding [4] [8].
Suprastat exhibits exceptional selectivity, with biochemical assays confirming subnanomolar potency against HDAC6 (IC₅₀ = 0.47 nM) and >1000-fold selectivity over Class I HDACs. This selectivity profile was quantitatively validated through systematic binding affinity comparisons using the MUBD-HDACs benchmarking dataset – the most comprehensive unbiased dataset for HDAC inhibitor evaluation covering all 18 isoforms [1] [2] [8].
Table 2: Suprastat Selectivity Profile Across HDAC Isoforms
HDAC Isoform | Class | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
HDAC6 | IIb | 0.47 | 1 |
HDAC1 | I | 852 | 1,813 |
HDAC2 | I | 1,024 | 2,179 |
HDAC3 | I | 586 | 1,247 |
HDAC8 | I | 1,538 | 3,272 |
HDAC4 | IIa | 2,745 | 5,840 |
HDAC10 | IIb | 1,892 | 4,026 |
HDAC11 | IV | 3,619 | 7,700 |
Structural analysis revealed three key determinants of isoform selectivity:
Virtual screening against the MUBD-HDACs dataset demonstrated Suprastat's superior HDAC6 binding energy (-12.7 kcal/mol) compared to reference inhibitors like tubastatin A (-10.3 kcal/mol) and ACY-1215 (-11.1 kcal/mol), primarily due to optimized desolvation energy and shape complementarity [2] [5]. This computational prediction was experimentally validated through isothermal titration calorimetry showing a Kd of 0.38 nM – consistent with the predicted binding free energy [1] [8].
Table 3: Structural Determinants of HDAC Isoform Selectivity
Structural Feature | HDAC6 | Class I HDACs | Effect on Suprastat Binding |
---|---|---|---|
L1 loop conformation | Flexible, open | Rigid, closed | Adaptive pocket expansion in HDAC6 |
Zinc coordination sphere | Distensible | Constrained | Optimal hydroxamate positioning |
Residues 460, 530, 531 | D460, N530, S531 | Non-conserved | Key H-bond network formation |
Hydrophobic pocket volume | 582 ų | 320-410 ų | Accommodates bulky capping group |
Catalytic histidine position | H573 outward | Inward orientation | Enhanced solvent accessibility |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: